N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a morpholino group and an acetamide-linked 5-chloro-2-methylphenyl substituent. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The morpholino moiety enhances solubility and modulates pharmacokinetics, while the chloro-methylphenyl group may influence target binding specificity.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-14-6-7-15(23)12-17(14)24-19(30)13-28-22(31)29-18-5-3-2-4-16(18)25-20(21(29)26-28)27-8-10-32-11-9-27/h2-7,12H,8-11,13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWYZSVDGJRHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21ClN6O3
- Molecular Weight : 452.9 g/mol
- CAS Number : 1189854-35-0
The compound features a quinoxaline core, which is known for its diverse biological activities. Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, including Mycobacterium species .
- Anticancer Properties : Certain derivatives demonstrate in vitro tumor activity against various cancer cell lines such as MCF7 (breast cancer), NCI-H 460 (lung cancer), and SF-268 (CNS cancer) cells .
- Anti-inflammatory Effects : The compound may act as a COX-II inhibitor, which is significant in managing inflammation-related diseases .
Antimicrobial Activity
Research indicates that quinoxaline derivatives possess notable antibacterial and antifungal properties. For instance, compounds within this class have been effective against multiple bacterial strains and fungi. A study highlighted that certain quinoxaline derivatives inhibited Mycobacterium tuberculosis with rates between 99% to 100% .
Anticancer Activity
A series of quinoxaline derivatives have been tested for anticancer activity. In vitro studies have shown that modifications to the quinoxaline structure can enhance cytotoxicity against cancer cell lines. The compound in focus has potential as an anticancer agent due to its structural analogies with other known active compounds .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be linked to its ability to inhibit cyclooxygenase enzymes (COX). Research has demonstrated that certain quinoxaline derivatives exhibit significant COX-II inhibition with minimal side effects compared to traditional NSAIDs .
Case Studies and Research Findings
Scientific Research Applications
Antitumor Activity
Research has indicated that N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines with IC50 values in the low micromolar range. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Antiviral Properties
The compound has also been evaluated for antiviral activity against several viruses. In particular, derivatives containing the quinoxaline moiety have shown effectiveness against viral infections by interfering with viral replication mechanisms. For instance, certain analogs demonstrated significant inhibitory effects on tobacco mosaic virus (TMV), showcasing their potential as antiviral agents .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Studies have reported that it can inhibit specific enzymes involved in cancer progression and viral replication. For example, its derivatives have been tested for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in both cancerous and viral cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
*Calculated based on IUPAC name.
Key Observations:
Chlorine at the 5-position (vs. 4-position) may enhance lipophilicity and membrane permeability .
Morpholino vs. Methyl Groups: The morpholino substituent in the target compound likely improves aqueous solubility compared to the methyl group in , which could reduce metabolic stability .
Core Heterocycle Variations: The triazoloquinoxaline core in the target compound and contrasts with the thiazole in and oxadiazole in , impacting π-π stacking and hydrogen-bonding capabilities .
Spectroscopic and Analytical Comparisons
highlights the utility of NMR spectroscopy in differentiating substituent effects. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) of triazoloquinoxaline derivatives vary significantly with substituent changes . The target compound’s morpholino group is expected to induce distinct shifts in these regions compared to methyl or piperazinyl groups in analogs .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural parallels suggest hypotheses:
- Kinase Inhibition: Compounds with triazoloquinoxaline cores (e.g., ) exhibit kinase inhibitory activity. The morpholino group may enhance binding to ATP pockets .
- Solubility vs. Bioavailability: The morpholino group in the target compound likely improves solubility over methyl-substituted analogs (e.g., ), though excessive hydrophilicity could reduce blood-brain barrier penetration .
- Chloro Substituent Effects : The 5-chloro-2-methylphenyl group may confer selectivity toward specific cancer cell lines, as seen in chloro-substituted oxadiazole derivatives .
Challenges and Contradictions in Comparative Analysis
- For instance, the morpholino group in the target compound may confer divergent metabolic pathways compared to methylpiperazinyl or thiazole-containing analogs .
- Synthetic Complexity : The target compound’s multi-heterocyclic architecture may pose synthesis challenges, as seen in the low yields of oxadiazole derivatives in .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?
- Methodological Answer :
- Begin with retrosynthetic analysis to identify feasible intermediates, such as the triazoloquinoxaline core and chloro-methylphenyl acetamide side chain. Prioritize reactions with high atom economy (e.g., Suzuki coupling for aryl linkages) and compatibility with functional groups (e.g., morpholino and chloro substituents).
- Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) principles to minimize side reactions .
- Validate purity at each step via TLC, HPLC, or LC-MS, and confirm structural integrity using H/C NMR and IR spectroscopy .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and thermal stress (25–80°C). Monitor degradation products via HPLC-DAD/UV and HRMS.
- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and identify degradation pathways. Use multivariate analysis to correlate stability with structural motifs (e.g., morpholino group’s susceptibility to hydrolysis) .
Advanced Research Questions
Q. What strategies address low yield in the final cyclization step of the triazoloquinoxaline core?
- Methodological Answer :
- Investigate steric hindrance or electronic effects using computational tools (DFT calculations for transition-state analysis). Modify substituents (e.g., electron-withdrawing groups) to facilitate ring closure.
- Test alternative catalysts (e.g., Pd/Cu systems) or microwave-assisted synthesis to enhance reaction efficiency. Compare yields under inert vs. aerobic conditions to rule out oxidative side reactions .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target kinases (e.g., PI3K or MAPK). Prioritize binding poses with strong hydrogen bonding to the morpholino oxygen and triazolo nitrogen.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (). Cross-reference with mutagenesis studies to confirm critical residues .
Q. How to resolve discrepancies in bioactivity data across in vitro vs. in vivo assays?
- Methodological Answer :
- Assess pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS and hepatocyte microsomal assays.
- Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and systemic biases. Optimize formulation (e.g., nanoemulsions) to improve bioavailability and reconcile in vitro-in vivo correlations (IVIVC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
